molecular formula C11H11BrN2 B582527 2-Bromo-6-pyrrolidinobenzonitrile CAS No. 1365271-35-7

2-Bromo-6-pyrrolidinobenzonitrile

Cat. No. B582527
CAS RN: 1365271-35-7
M. Wt: 251.127
InChI Key: VIXWRCUVPHIHME-UHFFFAOYSA-N
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Description

2-Bromo-6-pyrrolidinobenzonitrile is a chemical compound with the CAS Number: 1365271-35-7 . It has a molecular weight of 251.13 . The IUPAC name for this compound is 2-bromo-6-(1-pyrrolidinyl)benzonitrile .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-pyrrolidinobenzonitrile is 1S/C11H11BrN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-7H2 . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

Environmental Impact and ToxicologyStudies on brominated compounds like 2,4,6-Tribromophenol have explored their environmental presence and toxicological impacts. These substances are used in the production of brominated flame retardants and can degrade into other chemicals. They have been found ubiquitously in the environment and pose uncertainties regarding their toxicokinetics and toxicodynamics (Koch & Sures, 2018). This research area might be relevant for understanding the environmental behavior and effects of “2-Bromo-6-pyrrolidinobenzonitrile.”

Chemistry and Properties

Research on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogues has delved into their synthesis, properties, and complex formations. These investigations provide a basis for understanding the structural variability and potential applications of such compounds in fields like spectroscopy, magnetic properties, and biological activities (Boča, Jameson, & Linert, 2011). Similar research approaches could be applied to “2-Bromo-6-pyrrolidinobenzonitrile” to uncover its unique properties and applications.

Catalysis ApplicationsThe study of phosphine-stabilized, platinum-gold, and palladium-gold cluster compounds, including their synthesis, structural properties, and applications in catalysis, opens avenues for the utilization of brominated compounds in enhancing catalytic reactions, especially in hydrogen activation and isotope exchange reactions (Pignolet et al., 1995). Such insights could be pivotal for exploring the catalytic potentials of “2-Bromo-6-pyrrolidinobenzonitrile.”

Bromoform in Environmental Chemistry

Research on bromoform (CHBr3), a significant source of atmospheric organic bromine, highlights its sea-to-air flux, originating from macroalgal and planktonic sources. This work underscores the importance of understanding the environmental and atmospheric chemistry of brominated compounds, which could also be relevant for studies on “2-Bromo-6-pyrrolidinobenzonitrile” (Quack & Wallace, 2003).

Material Science and Ionic Liquids

The development of ionic liquid-modified materials, including their application in solid-phase extraction and chromatography, represents a significant advancement in material science. This research domain could offer valuable methodologies for enhancing the properties and applications of brominated compounds like “2-Bromo-6-pyrrolidinobenzonitrile” in analytical chemistry (Vidal, Riekkola, & Canals, 2012).

Safety and Hazards

The safety data sheet (SDS) for 2-Bromo-6-pyrrolidinobenzonitrile can be found online . It’s important to handle this compound with care and use appropriate personal protective equipment.

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-6-pyrrolidinobenzonitrile are currently unknown. The compound is a relatively new molecule and research into its specific targets is ongoing .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25113 , which could influence its pharmacokinetic properties.

Action Environment

The action of 2-Bromo-6-pyrrolidinobenzonitrile can be influenced by various environmental factors. For instance, the compound is stored at 2-8 °C , suggesting that temperature could affect its stability and efficacy

properties

IUPAC Name

2-bromo-6-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXWRCUVPHIHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742835
Record name 2-Bromo-6-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365271-35-7
Record name 2-Bromo-6-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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